molecular formula C10H8ClNO4 B1586533 (6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid CAS No. 26494-58-6

(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid

Cat. No.: B1586533
CAS No.: 26494-58-6
M. Wt: 241.63 g/mol
InChI Key: CFZFARSJRUJYDY-UHFFFAOYSA-N
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Description

Fundamental Ring Architecture and Geometric Parameters

The benzoxazine core of (6-Chloro-3-oxo-2,3-dihydro-benzooxazin-4-yl)-acetic acid consists of a fused bicyclic system containing both aromatic and heterocyclic components. The fundamental structure incorporates a benzene ring fused to a six-membered oxazine ring, creating a rigid backbone that influences the overall molecular geometry. The oxazine portion contains both nitrogen and oxygen heteroatoms positioned at the 1 and 4 positions respectively, which significantly affects the electron distribution and conformational flexibility of the entire system.

Crystallographic investigations of related benzoxazine derivatives have revealed that the six-membered heterocyclic ring typically adopts conformations that deviate from planarity to minimize ring strain and optimize orbital overlap. In the case of benzoxazin-3-one derivatives, the heterocyclic ring demonstrates a preference for screw boat conformations, with specific atoms displaced from the mean plane of the remaining ring members. This conformational preference results from the need to accommodate the sp³ hybridization at the methylene carbon and the pyramidal geometry around the nitrogen atom.

The bond lengths within the benzoxazine scaffold follow predictable patterns based on hybridization states and resonance effects. The aromatic portion maintains standard benzene bond lengths, while the oxazine ring exhibits alternating single and double bond character. The carbon-nitrogen bond lengths typically range from 1.35 to 1.45 angstroms, depending on the degree of conjugation with the aromatic system. The carbon-oxygen bonds within the ring system show values consistent with ether linkages, generally measuring between 1.42 and 1.48 angstroms.

Ring Conformation and Puckering Analysis

Detailed conformational analysis reveals that the oxazine ring in benzoxazine derivatives adopts specific puckering patterns to minimize steric interactions and optimize electronic stabilization. Studies of related compounds indicate that the six-membered heterocyclic ring frequently exhibits a half-chair conformation, characterized by specific puckering parameters. The puckering analysis typically yields theta values around 50 degrees and phi values near 254 degrees, indicating a well-defined conformational preference.

The nitrogen atom within the oxazine ring demonstrates pyramidal geometry, with bond angles that deviate significantly from the idealized tetrahedral angle of 109.5 degrees. Measured angles around the nitrogen center often range from 108 to 113 degrees, reflecting the influence of ring constraints and electronic effects. The sum of carbon-nitrogen-carbon bond angles frequently approaches 333 degrees, confirming the pyramidal nature of the nitrogen geometry.

Ring flexibility studies indicate that while the benzene portion remains essentially planar, the oxazine ring exhibits measurable deviations from planarity. The root mean square deviation from the mean plane typically ranges from 0.1 to 0.4 angstroms for various atoms within the ring system. The nitrogen atom frequently shows the greatest deviation from planarity, often displaced by 0.3 to 0.4 angstroms from the mean plane of the benzoxazine system.

Properties

IUPAC Name

2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4/c11-6-1-2-8-7(3-6)12(4-10(14)15)9(13)5-16-8/h1-3H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZFARSJRUJYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370895
Record name (6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26494-58-6
Record name 6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26494-58-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of (6-Chloro-3-oxo-2,3-dihydro-benzooxazin-4-yl)-acetic acid typically proceeds through:

  • Formation of the 6-chloro-2H-benzooxazin-3(4H)-one core.
  • Alkylation at the 4-position of the benzoxazinone ring with a haloacetate derivative.
  • Hydrolysis of the ester intermediate to yield the free acetic acid.

This approach is well-documented and involves nucleophilic substitution reactions under basic conditions, followed by saponification.

Detailed Preparation Procedure

Step 1: Synthesis of 6-Chloro-2H-benzooxazin-3(4H)-one

  • Starting from 2-amino-4-chlorophenol (or analogous chlorinated aminophenols), the benzoxazinone ring is formed by reaction with chloroacetyl chloride in the presence of a base such as triethylamine.
  • The reaction is typically carried out in an inert atmosphere (nitrogen) at low temperature (0 °C to room temperature) to control reactivity.
  • Workup involves aqueous quenching and organic extraction, followed by purification via silica gel chromatography.

Step 2: Alkylation with Ethyl 2-Bromoacetate

  • The 6-chloro-2H-benzooxazin-3(4H)-one intermediate is dissolved in ethanol or acetonitrile.
  • Potassium carbonate (K2CO3) is added as a base to deprotonate the nitrogen, facilitating nucleophilic attack.
  • Ethyl 2-bromoacetate is added dropwise, and the mixture is stirred at elevated temperature (~60 °C) under nitrogen for extended periods (up to 18 hours) to ensure completion.
  • Additional portions of ethyl 2-bromoacetate may be added to drive the reaction to completion.
  • The reaction mixture is then cooled, diluted with water and dichloromethane (DCM), and the organic layer separated.
  • Purification is done by extraction and concentration under reduced pressure.

Step 3: Hydrolysis to (6-Chloro-3-oxo-2,3-dihydro-benzooxazin-4-yl)-acetic acid

  • The ester intermediate is treated with lithium hydroxide hydrate (LiOH·H2O) in a mixture of water and an organic solvent (e.g., methanol or ethanol).
  • The reaction is maintained at 60 °C for several hours (1 to 5.5 hours) to achieve complete saponification.
  • After hydrolysis, the reaction mixture is acidified carefully to pH ~3 using aqueous hydrochloric acid (HCl).
  • The acidified aqueous phase is extracted with DCM, and the combined organic layers are dried and concentrated to yield the target acid as a white solid.
  • Typical yields reported are high, around 90% for the overall alkylation and hydrolysis steps.

Experimental Data Summary

Step Reagents & Conditions Yield (%) Notes
Benzoxazinone formation 2-amino-4-chlorophenol, chloroacetyl chloride, triethylamine, 0 °C to rt, N2 atmosphere Not specified Purified by silica gel chromatography
Alkylation 6-chloro-2H-benzooxazin-3(4H)-one, K2CO3, ethyl 2-bromoacetate, EtOH, 60 °C, 17-18 h, N2 ~90% Additional ethyl 2-bromoacetate added for completion
Hydrolysis LiOH·H2O, water/MeOH or EtOH, 60 °C, 1-5.5 h Quantitative Acidification to pH 3, extraction with DCM

Representative Characterization Data

  • LCMS (Formic acid): Retention time ~0.80 min; m/z [M + H]^+ = 242.
  • IR (cm^-1): 2961 (C-H stretch), 1730 (carboxylic acid C=O), 1651 (amide C=O), 1601, 1588 (aromatic C=C).
  • [^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup): Broad singlet at δ 13.09 (acidic proton), aromatic multiplets δ 7.22–7.03, singlets at δ 4.71 and 4.66 (methylene protons).
  • [^13C NMR (101 MHz, DMSO-d6)](pplx://action/followup): Signals at δ 169.1 (carboxylic acid C=O), 164.2 (amide C=O), aromatic carbons 143.5 to 115.2, aliphatic carbons 66.8 and 42.5.
  • HRMS: Calculated for C10H9ClNO4 [M + H]^+ = 242.0220; Found = 242.0218.

Alternative Routes and Variations

  • Some literature reports the use of different halogenated acetates (e.g., bromoacetates) and bases like cesium carbonate or potassium carbonate.
  • The benzoxazinone core can also be prepared from related aminophenol derivatives with varying substitution patterns.
  • Modifications in solvent systems and reaction times can optimize yield and purity.
  • Scale-up synthesis has been demonstrated with consistent yields and purity.

Summary Table of Key Reaction Parameters

Parameter Typical Range / Value
Starting material 2-amino-4-chlorophenol or 6-chloro-benzoxazinone
Base K2CO3 (1.5–3 eq)
Alkylating agent Ethyl 2-bromoacetate (1.1–1.5 eq)
Solvent Ethanol, acetonitrile
Temperature 60 °C
Reaction time 17–18 hours (alkylation), 1–5.5 hours (hydrolysis)
Hydrolysis base LiOH·H2O (2–3 eq)
Acidification 2 M HCl to pH ~3
Purification Extraction with DCM, silica gel chromatography
Yield Up to 90% overall

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique properties can be exploited in the development of new materials with specific functionalities.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorine atom and the keto group can influence its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, depending on its structure and the target.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

  • This derivative is used in medicinal chemistry for structure-activity relationship (SAR) studies .
  • 6-Pyrrolidinylcarbonyl Derivative : The compound [3-Oxo-6-(pyrrolidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid introduces a bulky, polar substituent, enhancing interactions with biological targets (e.g., enzymes or receptors) .

Modifications at the 4-Position

  • Propionic Acid Derivative (CAS 351003-03-7): Extending the chain to CH₂CH₂COOH increases molecular weight (269.68 g/mol) and may improve solubility or binding affinity .

Functional Group Transformations

  • Ethyl Ester (CAS 26494-57-5): The ester form improves bioavailability by increasing lipophilicity, acting as a prodrug that hydrolyzes to the active acid .
  • Acetohydrazide (CAS 121565-10-4): Replacing the carboxylic acid with a hydrazide group (-CONHNH₂) introduces nucleophilic reactivity, useful in forming hydrazones or coordinating with metal ions .
  • Acetamide (CAS 26513-79-1): The amide derivative (-CONH₂) reduces acidity, enhancing membrane permeability and resistance to enzymatic degradation .

Biological Activity

The compound (6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid , also known by various synonyms such as 2-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)acetic acid, is a heterocyclic organic compound with significant biological activity. Its molecular formula is C10H8ClNO4C_{10}H_{8}ClNO_{4} and it has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, presenting data tables, research findings, and case studies.

PropertyValue
Molecular FormulaC10H8ClNO4C_{10}H_{8}ClNO_{4}
Molecular Weight241.63 g/mol
CAS Number26494-58-6
IUPAC Name2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetic acid
Melting PointNot available
Boiling Point570 °C

Antimicrobial Activity

Research indicates that derivatives of benzoxazin compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds possess significant antibacterial and antifungal activities. The effectiveness of this compound against various bacterial strains can be inferred from its structural similarities to other bioactive benzoxazine derivatives.

Anticancer Potential

The anticancer activity of benzoxazine derivatives has been a focal point in recent studies. For example, compounds in this class have shown promise in inhibiting cancer cell proliferation in vitro. A study by MDPI highlighted the anticancer effects of thiazine and benzothiazine derivatives, suggesting that this compound may exhibit similar properties due to its structural characteristics .

Anti-inflammatory Properties

Inflammation plays a critical role in many chronic diseases. Compounds structurally related to this compound have demonstrated anti-inflammatory effects in various models. The presence of the oxazin moiety is believed to contribute to these effects by modulating inflammatory pathways.

Neuroprotective Effects

Emerging research suggests that benzoxazine derivatives may possess neuroprotective properties. Studies indicate that they can help mitigate oxidative stress and neuronal apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's .

Case Study 1: Antimicrobial Activity Assessment

In a recent study published in MDPI, researchers synthesized several benzoxazine derivatives and evaluated their antimicrobial efficacy against common pathogens. The results indicated that certain modifications to the benzoxazine structure significantly enhanced antimicrobial activity .

Case Study 2: Anticancer Activity Evaluation

A study focusing on the anticancer properties of various benzoxazine derivatives found that specific modifications led to increased cytotoxicity against breast cancer cell lines. The findings suggest that this compound may be further investigated for its potential as an anticancer agent .

Q & A

Q. What are the key structural features and spectroscopic characterization methods for (6-chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid?

The compound contains a benzoxazine core (a fused benzene and oxazine ring) with a chloro substituent at position 6, a ketone at position 3, and an acetic acid moiety at position 3. Key characterization techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can resolve the proton environment of the oxazine ring and acetic acid group. For example, the ketone carbonyl typically appears at ~190–200 ppm in 13C^{13}C NMR, while the acetic acid carbonyl resonates near 170–175 ppm .
  • X-ray Crystallography : Used to confirm molecular geometry, as seen in related benzoxazinone derivatives (e.g., bond angles and dihedral angles of the oxazine ring) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C10_{10}H8_8ClNO4_4) and fragmentation patterns .

Q. What synthetic routes are commonly employed to prepare this compound?

The synthesis typically involves multi-step reactions:

Oxazine Ring Formation : Cyclization of chlorinated anthranilic acid derivatives with glycine analogs under acidic or basic conditions.

Acetic Acid Moiety Introduction : Alkylation or nucleophilic substitution at position 4 using bromoacetic acid or its esters, followed by hydrolysis .

  • Example: Reaction of 6-chloro-3-hydroxy-2H-benzo[b][1,4]oxazin-4-one with ethyl bromoacetate in the presence of Na2_2CO3_3, yielding the ester intermediate, which is hydrolyzed to the acetic acid derivative .

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC-PDA : Quantifies purity (>95% for research-grade material) and detects degradation products.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset ~200–250°C for similar benzoxazinones) .
  • Differential Scanning Calorimetry (DSC) : Measures melting points and polymorphic transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antifungal vs. herbicidal efficacy) may arise from:

  • Variability in Assay Conditions : Differences in solvent systems (e.g., DMSO concentration) or microbial strains.
  • Degradation During Testing : Hydrolysis of the oxazine ring under acidic/basic conditions can alter activity.
    • Methodological Solution : Conduct stability studies (pH 3–9, 37°C) via HPLC to identify degradation products . Replicate assays under controlled conditions (e.g., inert atmosphere, low-temperature storage) .

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?

  • Prodrug Design : Esterification of the acetic acid group (e.g., methyl or isopropyl esters) enhances membrane permeability, as demonstrated in chromene-oxadiazole analogs .
  • Salt Formation : Sodium or potassium salts improve aqueous solubility for in vivo studies.
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify oxidation hotspots (e.g., oxazine ring) and guide structural modifications .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

  • Core Modifications : Synthesize analogs with substituents at position 6 (e.g., Br, F) or position 3 (e.g., thioether instead of ketone).
  • Biophysical Interaction Studies :
    • Surface Plasmon Resonance (SPR) : Measure binding affinity to enzymes like cyclooxygenase-2 (COX-2) or receptors.
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid
Reactant of Route 2
Reactant of Route 2
(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid

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